molecular formula C8H7BrClNO2 B15232930 Methyl2-(5-bromo-3-chloropyridin-2-yl)acetate

Methyl2-(5-bromo-3-chloropyridin-2-yl)acetate

Cat. No.: B15232930
M. Wt: 264.50 g/mol
InChI Key: FGNLDCXNYMBCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5-bromo-3-chloropyridin-2-yl)acetate is an organic compound with the molecular formula C8H8BrClNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-bromo-3-chloropyridin-2-yl)acetate typically involves the bromination and chlorination of pyridine derivatives followed by esterification. One common method involves the reaction of 2-chloro-5-bromopyridine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-3-chloropyridin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromo-3-chloropyridin-2-yl)acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but often include interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-chloropyridine-3-carboxylate
  • Methyl 2-(5-bromopyridin-2-yl)acetate
  • Methyl 2-(3-chloropyridin-2-yl)acetate

Uniqueness

Methyl 2-(5-bromo-3-chloropyridin-2-yl)acetate is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which allows for diverse chemical modifications. This dual halogenation provides a versatile platform for further functionalization and the development of novel compounds with enhanced properties .

Properties

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

methyl 2-(5-bromo-3-chloropyridin-2-yl)acetate

InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)3-7-6(10)2-5(9)4-11-7/h2,4H,3H2,1H3

InChI Key

FGNLDCXNYMBCJO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=C(C=N1)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.